2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS No.: 91817-66-2
VCID: VC8151691
Molecular Formula: C10H14ClN
Molecular Weight: 183.68
* For research use only. Not for human or veterinary use.

Description |
2-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound with the chemical formula C10H14ClN and a molecular weight of 183.68 g/mol. It is a derivative of indene, featuring a methyl group and an amine functional group attached to the indene ring, with a hydrochloride salt form. This compound is part of a broader class of indene derivatives known for their unique chemical properties and reactivity. Storage and Handling
Solubility and Preparation
Synthesis MethodsThe synthesis of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves starting materials derived from indene or its derivatives. These methods often require controlled conditions, such as specific catalysts and reaction temperatures, to optimize yield and purity. Applications
Biological ActivityWhile specific biological activities of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride are not extensively documented, its structural similarity to other indene derivatives suggests potential interactions with biological targets. These interactions could lead to pharmacological effects, although detailed studies are needed to confirm such activities. Comparison with Related Compounds |
---|---|
CAS No. | 91817-66-2 |
Product Name | 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride |
Molecular Formula | C10H14ClN |
Molecular Weight | 183.68 |
IUPAC Name | 2-methyl-1,3-dihydroinden-2-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13N.ClH/c1-10(11)6-8-4-2-3-5-9(8)7-10;/h2-5H,6-7,11H2,1H3;1H |
Standard InChIKey | SAXMFTYGEDPPFY-UHFFFAOYSA-N |
SMILES | CC1(CC2=CC=CC=C2C1)N.Cl |
Canonical SMILES | CC1(CC2=CC=CC=C2C1)N.Cl |
PubChem Compound | 53407632 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume